molecular formula C11H10N2O2 B1604690 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 915707-39-0

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1604690
CAS No.: 915707-39-0
M. Wt: 202.21 g/mol
InChI Key: ZIRNSRSOPMSFDK-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid (CAS 915707-39-0) is a high-purity benzoic acid derivative incorporating a 1-methyl-1H-pyrazole moiety, serving as a critical building block in medicinal chemistry and antimicrobial research. This compound, with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol, is a key synthetic intermediate in the development of novel heterocyclic compounds . Its primary research value lies in the construction of pyrazole-derived hydrazones and anilines, which have demonstrated significant potential as potent growth inhibitors of multi-drug resistant bacterial pathogens . Studies have shown that derivatives synthesized from this chemical scaffold exhibit powerful activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii , with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL, making them promising candidates for new anti-Gram-positive antibacterial agents . Furthermore, advanced derivatives have shown efficacy in disrupting and preventing bacterial biofilm formation, a major challenge in treating persistent infections, and have also displayed activity against clinical isolates of Enterococcus faecium . The carboxylic acid functional group allows for further functionalization, enabling researchers to explore a diverse chemical space for structure-activity relationship (SAR) studies. This product is intended for research purposes as a synthetic intermediate in the discovery of next-generation antibiotics to combat the global threat of antimicrobial resistance. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRNSRSOPMSFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640185
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-39-0
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 1 Methyl 1h Pyrazol 3 Yl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for Pyrazole-Benzoic Acid Systems

The synthesis of pyrazole-benzoic acid systems is built upon a foundation of classical heterocyclic chemistry reactions, which have been refined over time to improve efficiency, yield, and structural diversity.

Conventional Synthetic Routes to 4-(1H-pyrazol-1-yl)benzoic Acid Analogues

The construction of the 4-(1H-pyrazol-1-yl)benzoic acid scaffold and its analogues traditionally relies on the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. researchgate.netresearchgate.netnih.gov A widely employed strategy involves the reaction of 4-hydrazinobenzoic acid with a suitable 1,3-dicarbonyl compound or its equivalent. nih.gov This method directly couples the benzoic acid moiety to the N1 position of the pyrazole (B372694) ring.

A common multi-step approach begins with a starting material like 4-nitrophenylhydrazine, which undergoes cyclocondensation with a 1,3-dicarbonyl compound under acidic conditions to form a 1-(4-nitrophenyl)-1H-pyrazole intermediate. afinitica.com The nitro group is then subsequently reduced to an amine, typically via catalytic hydrogenation, yielding a 4-(1H-pyrazol-1-yl)aniline. afinitica.com This aniline (B41778) derivative serves as a versatile precursor that can be converted to the target benzoic acid through standard transformations, such as diazotization followed by cyanation and subsequent hydrolysis.

Another established route involves the reaction of a hydrazone with an in-situ generated Vilsmeier reagent, which can lead to the formation of pyrazole-4-carbaldehydes, key intermediates that can be oxidized to the corresponding carboxylic acid. researchgate.netnih.gov

Strategies for Constructing the 1-Methyl-1H-Pyrazolyl Moiety

Introducing the methyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. The most direct method involves using methylhydrazine as the nitrogen source in the initial cyclocondensation reaction with a 1,3-dicarbonyl compound. enamine.net This approach constructs the N-methylated pyrazole ring in a single step.

An alternative strategy involves the N-alkylation of a pre-formed pyrazole ring. This can be achieved by treating the NH-pyrazole with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of this alkylation can sometimes be a challenge, potentially yielding a mixture of N1- and N2-methylated isomers, depending on the substitution pattern of the pyrazole ring and the reaction conditions.

For specific substrates, such as those containing trifluoromethyl groups, practical, high-yielding methods have been developed starting from precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) and reacting it with methylhydrazine to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can then be separated. enamine.net

Functionalization and Derivatization Approaches for the Benzoic Acid Moiety

The carboxylic acid group of the pyrazole-benzoic acid system is amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. Standard esterification reactions with various alcohols under acidic catalysis or using coupling agents can produce the corresponding esters. Amide derivatives are readily prepared by activating the carboxylic acid with reagents like thionyl chloride or a carbodiimide (B86325) (e.g., EDC), followed by reaction with a primary or secondary amine. afinitica.com

More complex derivatizations have also been reported. For instance, pyrazole-benzoic acids can be converted into pyrazole hydroxamic acids using coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and O-benzylhydroxylamine hydrochloride. nih.gov Furthermore, the carboxylic acid functionality can be reduced to an alcohol, which can then be further modified, or converted into an aldehyde, providing a handle for subsequent reactions like reductive amination to form aniline derivatives. nih.gov

Development of Novel Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally benign processes, such as one-pot sequences and multicomponent reactions.

One-Pot Reaction Sequences for Pyrazole-Aldehyde Derivatives

One-pot syntheses have emerged as powerful tools for the rapid construction of complex molecules from simple precursors. mdpi.com A particularly effective method for generating pyrazole-aldehyde derivatives, which are direct precursors to the target benzoic acids, is the Vilsmeier-Haack reaction. In this process, a hydrazone intermediate, formed from the condensation of a hydrazine (like 4-hydrazinobenzoic acid) and a ketone, is treated with a Vilsmeier reagent (often generated in situ from phosphorus oxychloride and dimethylformamide). nih.govresearchgate.net This sequence efficiently yields 4-formyl-pyrazole derivatives in a single pot, often in multi-gram quantities and without the need for extensive purification. nih.gov

Multi-component reactions (MCRs) that combine three or more starting materials in a single operation have also been developed for pyrazole synthesis. acs.orgresearchgate.net For example, the condensation of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which are then oxidized in situ using agents like bromine or simply by heating in DMSO under an oxygen atmosphere to afford a wide variety of substituted pyrazoles. researchgate.netorganic-chemistry.org Nickel-based heterogeneous catalysts have also been employed to facilitate the one-pot condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Synthesis of Hydrazone Derivatives from Pyrazole-Benzoic Acid Aldehydes

The aldehyde functionality on pyrazole-benzoic acid aldehydes serves as a versatile anchor for creating a library of derivatives, most notably hydrazones. These are typically synthesized through a straightforward condensation reaction between the pyrazole-aldehyde and a variety of substituted hydrazines or carbohydrazides. nih.gov The reaction is commonly carried out in a protic solvent like ethanol (B145695), sometimes with a catalytic amount of acid, to afford the hydrazone products in good to excellent yields. nih.govnih.gov

This synthetic strategy has been extensively used to create large series of compounds for structure-activity relationship (SAR) studies. For example, 4-[3-(fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acids have been reacted with a diverse set of commercially available hydrazines to produce a wide array of hydrazone derivatives. nih.govacs.org The ease of this reaction allows for significant structural diversification at the position derived from the aldehyde, making it a key strategy in medicinal chemistry. nih.govuobaghdad.edu.iq

Preparation of Complex Ligands Incorporating the Pyrazole-Benzoic Acid Unit

The bifunctional nature of pyrazole-benzoic acid derivatives, featuring both a nitrogen-rich heterocyclic ring and a carboxylic acid group, makes them excellent candidates for the construction of complex ligands and, subsequently, metal-organic frameworks (MOFs) and coordination polymers. The pyrazole moiety offers nitrogen donor atoms for coordination with metal ions, while the carboxylate group can coordinate in various modes (monodentate, bidentate bridging, etc.), leading to diverse structural architectures.

The general strategy for preparing complex ligands from pyrazole-benzoic acid units involves a self-assembly process under solvothermal conditions. nih.gov In a typical synthesis, the pyrazole-benzoic acid ligand, or its ester form, is dissolved in a suitable solvent or a mixture of solvents, often with an auxiliary ligand, and combined with a metal salt (e.g., nitrates of Cd(II), Zn(II), Co(II), Ni(II), or Cu(II)). nih.govuobaghdad.edu.iq The mixture is then heated in a sealed vessel, allowing for the slow crystallization of the coordination complex. uobaghdad.edu.iq

For instance, research on the related ligand 2,4-bis-(triazol-1-yl)benzoic acid demonstrates that by reacting it with cadmium nitrate (B79036) under solvothermal conditions, a complex with the formula [Cd0.5(L)(H2O)] can be formed. nih.gov In this structure, the carboxyl group of the ligand coordinates with the metal ion. nih.gov Similarly, studies on 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid show its ability to act as a bridging ligand between metal ions, forming mononuclear complexes. uobaghdad.edu.iq An ethanolic solution of this ligand, when refluxed with a metal chloride in the presence of potassium hydroxide, yields complexes with a 1:2 metal-to-ligand stoichiometry. uobaghdad.edu.iq

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. These strategies focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A significant advancement in the green synthesis of pyrazoles is the use of water as a reaction medium, which avoids the use of volatile and often toxic organic solvents. mdpi.com For example, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved in an aqueous ethanol solution using the natural catalyst L-cysteine. uobaghdad.edu.iq Another green approach involves the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. nist.gov

Solvent-free synthesis is another cornerstone of green chemistry. Reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, which minimizes waste and simplifies product purification. Catalysts such as silica-supported sulfuric acid and sulfamic acid have been employed for pyrazole synthesis under these conditions. uobaghdad.edu.iq

Furthermore, the development of recyclable catalysts is a key area of research. A notable example is the use of a magnetic aminated starch biocatalyst for the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives. mdpi.com This biocatalyst can be easily separated from the reaction mixture using a magnet and reused for multiple reaction cycles without a significant loss of activity, showcasing a highly sustainable synthetic protocol. mdpi.com These green methodologies are applicable to the synthesis of a wide range of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid, paving the way for more sustainable chemical manufacturing.

Characterization Techniques in Synthetic Organic Chemistry Research

The structural confirmation of newly synthesized compounds like this compound is a critical step in chemical research. A combination of spectroscopic and crystallographic techniques is employed to unequivocally determine the molecular structure.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic compounds in solution. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring, the pyrazole ring, and the methyl group. The protons on the benzene (B151609) ring would typically appear as doublets in the aromatic region of the spectrum. The pyrazole protons would also have characteristic chemical shifts, and the N-methyl group would present as a singlet, likely around 3.9 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgdocbrown.info

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give a distinct signal. The carbonyl carbon of the carboxylic acid would be found significantly downfield (around 167 ppm). The aromatic and pyrazole carbons would resonate in the 110-150 ppm range, while the methyl carbon would appear upfield. rsc.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, and the C-N stretching of the pyrazole ring would also be present. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 202. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. acs.org Predicted fragmentation patterns can also be analyzed to further support the proposed structure. For the related compound 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid, the predicted m/z for the [M+H]⁺ adduct is 218.09241. uni.lu

Table 1: Spectroscopic Data for Related Pyrazole-Benzoic Acid Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivative 10.46 (s, 1H), 9.07 (s, 1H), 8.10 (m, 5H), 7.61 (t, 3H), 7.31 (s, 1H), 7.21 (s, 1H), 7.11 (d, 1H), 6.92–6.85 (m, 2H) acs.org 167.1, 162.6, 150.2, 147.2, 142.4, 135.1, 131.3, 131.0, 130.5, 129.0, 127.9, 125.0, 123.0, 121.2, 119.2, 118.6, 115.9, 115.6, 115.4, 114.2, 111.3 acs.org N/A [M+H]⁺ calc: 481.0494, found: 481.0485 acs.org
4-Methyl-3-nitrobenzoic acid N/A N/A C=O stretch: ~1680, NO₂ symmetric stretch: 1340 researchgate.netresearchgate.net N/A

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, a single crystal X-ray diffraction study would reveal the planarity of the pyrazole and benzene rings and the dihedral angle between them. For example, in the crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings is 76.06°. nih.gov

Table 2: Crystallographic Data for a Related Pyrazole-Benzoate Compound

Compound Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov
Formula C₁₃H₁₄N₂O₂
Crystal System Triclinic
Space Group P-1
a (Å) 8.1338
b (Å) 8.1961
c (Å) 10.7933
**α (°) ** 74.013
**β (°) ** 83.308
**γ (°) ** 64.734
**Volume (ų) ** 625.54
Dihedral Angle (pyrazole-benzene) 76.06°

Exploration of Biological Activities and Pharmacological Potential

Anti-Inflammatory Activities of Pyrazole-Benzoic Acid Derivatives

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.comresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of inflammation. mdpi.com Various derivatives of pyrazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties, often showing significant activity in preclinical models. eurekaselect.comresearchgate.net Some pyrazole derivatives have demonstrated selective inhibition of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The fusion of pyrazole with other heterocyclic systems or functional groups, such as benzofuran (B130515), has also yielded compounds with notable anti-inflammatory and analgesic effects. researchgate.net

Antimicrobial Research Applications

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyrazole-benzoic acid derivatives have emerged as a promising area of investigation in this field. mdpi.com

Derivatives of 4-(pyrazol-1-yl)benzoic acid have demonstrated significant potency against challenging drug-resistant bacteria.

Staphylococcus aureus and MRSA: Several studies have reported the synthesis of pyrazole-benzoic acid derivatives with potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against staphylococci. nih.govdntb.gov.ua Similarly, fluorophenyl-substituted pyrazole derivatives have exhibited excellent activity against MRSA strains, with some compounds recording MIC values as low as 0.39 µg/mL. nih.gov Coumarin-substituted pyrazole derivatives have also been identified as potent agents against MRSA, with MICs reaching 3.125 µg/mL. mdpi.com

Acinetobacter baumannii : This Gram-negative bacterium is a critical priority for new antibiotic development due to its high rates of multidrug resistance. nih.gov Research has led to the development of pyrazole-derived hydrazones that are potent and specific inhibitors of A. baumannii strains, with MIC values as low as 0.78 µg/mL. mdpi.com Other novel 1,3-diphenyl pyrazole derivatives have also shown significant activity against this pathogen, with MICs as low as 4 µg/mL. uky.edu

Table 1: Efficacy of Pyrazole-Benzoic Acid Derivatives Against Drug-Resistant Bacteria

Bacterial Strain Derivative Class Lowest Reported MIC (µg/mL) Reference
MRSA 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid 0.78 nih.gov
MRSA Fluorophenyl-substituted pyrazole 0.39 nih.gov
MRSA Coumarin-substituted pyrazole 3.125 mdpi.com
Acinetobacter baumannii Pyrazole-derived hydrazone 0.78 mdpi.com
Acinetobacter baumannii 1,3-Diphenyl pyrazole 4 uky.edu

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. The ability to inhibit biofilm formation or destroy existing biofilms is a key attribute for a novel antimicrobial agent. Certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have demonstrated efficacy in both inhibiting the formation of Staphylococcus aureus and Enterococcus faecalis biofilms and eradicating preformed ones. mdpi.comnih.gov For instance, some of these compounds showed very strong biofilm inhibition against S. aureus at various concentrations, in some cases outperforming the standard antibiotic vancomycin, particularly at sub-MIC levels. nih.gov Similarly, coumarin-substituted pyrazole derivatives have been shown to be potent inhibitors of MRSA biofilm development and are also capable of destroying preformed biofilms. mdpi.com

Persister cells are a subpopulation of dormant, non-growing bacteria that exhibit high tolerance to antibiotics. These cells are thought to contribute to the recalcitrance of chronic infections. Lead compounds from the 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid series have been shown to be highly potent against S. aureus persister cells, demonstrating superior activity compared to control antibiotics such as gentamicin (B1671437) and vancomycin. mdpi.comnih.govnih.gov This suggests that these pyrazole derivatives may have a mechanism of action that is effective against these non-replicating bacterial forms.

The antibacterial spectrum of pyrazole-benzoic acid derivatives varies depending on their specific chemical structure. A significant number of the developed compounds, particularly aniline (B41778) derivatives of pyrazoles, exhibit potent activity primarily against Gram-positive bacteria, including staphylococci and enterococci. mdpi.comdntb.gov.ua For these compounds, activity against Gram-negative bacteria is often limited. acs.org

However, some classes of pyrazole derivatives have been specifically designed to target Gram-negative pathogens. For example, certain pyrazole-derived hydrazones have been identified as specific and potent inhibitors of A. baumannii, a Gram-negative bacterium, while showing less activity against other bacteria. mdpi.com Additionally, other research has pointed to pyrazole derivatives with broad-spectrum potential, showing activity against both Gram-positive and Gram-negative strains. nih.gov For instance, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents. nih.gov

While the primary focus of many studies has been on antibacterial applications, the broader class of pyrazole and benzoic acid derivatives has also been investigated for antifungal properties. The Piperaceae family of plants, a source of various benzoic acid derivatives, is known for its antifungal activities. nih.gov Studies on synthetic triazole-containing small molecules, which share the azole scaffold with pyrazoles, have been pursued for the development of novel antifungal compounds, although the specific derivatives synthesized in one study did not possess antimicrobial activity, they serve as a basis for future optimization. nsf.gov

Anticancer Research and Antitumor Efficacy

The pyrazole scaffold is a well-established pharmacophore in the development of new anticancer agents.

There are no specific reports on the cytotoxic effects of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid against the MCF7, HeLa, A549, or PC-9 cancer cell lines. However, studies on analogous compounds provide insight into the potential of this chemical class. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids displayed significant in vitro cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7) and human colorectal carcinoma cell line (HCT-116). For some of these hybrids, the potency was comparable to that of the established anticancer drug doxorubicin. Importantly, the most effective of these compounds showed minimal toxicity towards normal human retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.

Additionally, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have been noted for their biological activities, although extensive anticancer screening data is not available in the provided context. In a different study, halogenated derivatives of benzofuran were evaluated against a panel of cancer cell lines, including the human lung cancer cell line A549, with some derivatives showing notable activity.

In Vitro Cytotoxic Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
Compound/HybridMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Hybrid 218.725.7
Hybrid 515.623.9
Doxorubicin (Reference)19.722.6

Note: This table presents data for analogs and not for this compound. Data is sourced from.

The ability to interfere with the cell division cycle is a hallmark of many anticancer drugs. While there is no information on the effect of this compound on the cell cycle, related research underscores the importance of this mechanism. For instance, a synthetic analog of benz[f]indole-4,9-dione was found to inhibit the growth of human lung cancer cells (A549) by inducing cell cycle arrest at the G2/M phase, which ultimately leads to programmed cell death (apoptosis). Another compound, a stilbenoid known as 3,4,5-trimethoxy-4'-bromo-cis-stilbene, also demonstrated the ability to cause G2/M arrest in A549 cells. Furthermore, the natural product cinobufagin (B1669057) has been reported to induce G2/M cell cycle arrest in malignant melanoma cells.

Other Investigational Biological Activities (e.g., antitubercular, herbicidal)

Specific investigations into the antitubercular or herbicidal properties of this compound have not been reported. However, the versatility of the pyrazole structure is evident from studies on related compounds. For example, hydrazone derivatives of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and found to be potent inhibitors of drug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii.

Mechanistic Investigations and Target Identification

Elucidation of Molecular Mechanisms of Action

The antimicrobial effects of pyrazole-benzoic acid derivatives appear to be multifaceted, involving interactions with several key bacterial targets and processes. This pleiotropic activity may contribute to their potency and potentially lower the propensity for rapid resistance development.

The pyrazole (B372694) nucleus is a cornerstone of many therapeutically active compounds, including several recently approved drugs. nih.gov Derivatives based on this scaffold have been shown to interact with crucial bacterial enzymes. For instance, some pyrazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. nih.gov Other studies have pointed towards the inhibition of enzymes like Staphylococcus aureus CSE (SaCSE) by indole-substituted pyrazoles. nih.gov In the realm of metabolic regulation, pyrazole derivatives have been extensively studied as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in signaling pathways. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is a promising strategy for managing type 2 diabetes. nih.gov A study on a library of 22 different pyrazole compounds demonstrated that several were potent inhibitors of human PTP1B. nih.gov The most effective compounds in this study featured additional benzene (B151609) rings, suggesting that specific substitutions on the pyrazole core enhance the inhibitory activity. nih.gov For example, a copper(II) complex incorporating a ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, has also been investigated for its PTP1B inhibitory potential. researchgate.net Although a direct study on 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is not available, the established activity of the pyrazole class suggests this is a plausible area of interaction.

The fatty acid biosynthesis (FAB) pathway is an essential process for bacterial survival, making it an attractive target for new antibiotics. Research on a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives has identified them as inhibitors of this pathway. nih.govnih.gov These compounds proved to be potent antibacterial agents, particularly against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.govnih.gov The effectiveness of these derivatives highlights the potential for the pyrazole-benzoic acid scaffold to interfere with bacterial lipid production.

Investigations into the mode of action for 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives revealed broad inhibitory effects on macromolecular synthesis. nih.gov This suggests that these compounds may not have a single, specific target but rather produce a global effect on bacterial cell function, impacting the synthesis of DNA, RNA, and proteins. nih.gov Such a widespread inhibitory profile can be highly effective in killing bacteria and may stem from a primary action like membrane disruption, which would have cascading effects on cellular synthesis processes. These derivatives were particularly effective against Staphylococcus aureus, showing low MIC values and a bactericidal effect in time-kill assays. nih.gov

Enzyme Kinetic Analysis for Target Interaction

Enzyme kinetic studies are crucial for understanding how a compound interacts with its target, such as an enzyme. These analyses can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For instance, in the investigation of pyrazole derivatives as PTP1B inhibitors, kinetic analysis revealed a non-competitive mechanism of inhibition for the most potent compounds. nih.gov This indicates that the inhibitor binds to a site on the enzyme different from the active site, affecting the enzyme's catalytic efficiency regardless of substrate concentration. While specific kinetic data for this compound is not available, the methodologies used for its derivatives provide a clear framework for how its target interactions could be characterized.

Table of Antimicrobial Activity for Pyrazole-Benzoic Acid Derivatives

Click to view table
Compound Derivative Type Target Organism Finding Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid Gram-positive bacteria Potent antibacterial agents with MICs as low as 0.5 μg/mL. nih.gov
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid S. aureus, E. faecalis Active against staphylococci and enterococci with MICs as low as 0.78 μg/mL. mdpi.com
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone MRSA strains Excellent activity with MIC values as low as 0.78 μg/mL. nih.gov
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid S. aureus Highly effective with low MIC and bactericidal effect. nih.gov

Table of Mentioned Compounds

Click to view table
Compound Name
This compound
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid
4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid
DNA gyrase
Topoisomerase IV
Protein Tyrosine Phosphatase 1B (PTP1B)
Staphylococcus aureus CSE (SaCSE)
Gentamicin (B1671437)
Vancomycin
Suramin

Binding Affinity Studies (e.g., Fluorescence Titration)

Binding affinity studies are crucial for understanding the interaction between a compound and its biological target. Techniques like fluorescence titration can quantify the strength of this interaction, often expressed as a binding constant.

Currently, there is a lack of specific binding affinity data from fluorescence titration or similar studies for this compound in the available scientific literature. However, studies on other pyrazole derivatives highlight potential targets. For instance, some pyrazole-containing compounds have been investigated as inhibitors of enzymes like DNA gyrase and topoisomerase IV, suggesting that these could be potential, yet unconfirmed, targets for this compound. nih.gov Further research, including fluorescence spectroscopy, would be necessary to elucidate the specific binding partners and affinity of this compound. nih.gov

Cellular Permeability and Uptake Studies

The ability of a compound to penetrate the cell membrane is fundamental to its biological activity. For antibacterial agents, this often involves traversing the bacterial cell wall and membrane to reach intracellular targets.

Direct cellular permeability and uptake studies for this compound are not extensively documented. However, research on the related compound, 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid, has suggested that a plausible mode of action for some pyrazole derivatives is the permeabilization of the cell membrane. nih.gov This was determined through methods such as flow cytometry and protein leakage assays. nih.gov Such a mechanism suggests that the compound may disrupt the integrity of the bacterial cell membrane, leading to cell death. It is important to note that while this provides a potential avenue for the mechanism of this compound, dedicated studies are required for confirmation.

Resistance Development Studies

The emergence of drug resistance is a significant challenge in the development of new therapeutic agents, particularly antibiotics. Understanding how resistance develops is key to creating more durable and effective treatments.

Multistep resistance assays are performed to evaluate the potential for a microorganism to develop resistance to a compound over time.

While specific multistep resistance assays for this compound have not been reported, studies on derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have shown promising results in this area. In multiple passage studies with Staphylococcus aureus and Enterococcus faecalis, it was observed that bacteria developed minimal resistance to these compounds, with the minimum inhibitory concentration (MIC) not increasing by more than a factor of two. nih.gov This suggests a low propensity for resistance development, a highly desirable characteristic for any new antimicrobial agent.

Investigating the mechanisms behind acquired resistance can reveal the molecular pathways that pathogens use to evade the effects of a drug.

The precise mechanisms of acquired resistance to this compound are currently unknown due to a lack of specific studies. For the broader class of pyrazole derivatives, resistance could theoretically arise from several mechanisms, including modification of the drug target, reduced cellular uptake, or active efflux of the compound from the cell. researchgate.net Given that some related pyrazole compounds may act by disrupting the cell membrane, a potential, though unverified, resistance mechanism could involve alterations in the composition or structure of the bacterial cell envelope. nih.gov Elucidating these mechanisms for this compound would be a critical step in its development as a potential therapeutic agent.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure and properties of molecules. nih.gov These calculations help in understanding the geometry, stability, and reactivity of compounds like 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic characteristics and its propensity to engage in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For related pyrazole (B372694) and benzoic acid derivatives, DFT calculations have been employed to determine these energy values, which are critical for predicting their behavior in chemical reactions. actascientific.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Related Pyrazole Derivatives (Note: This table is illustrative and based on data for related compounds, not the specific title compound.)

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
4-(carboxyamino)-benzoic acid-6.82-1.825.0 actascientific.com
A pyrazole-thiophene amide derivative-6.50 to -6.65-2.18 to -2.354.30 to 4.32 researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netresearchgate.net It helps in identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In MEP maps, red areas typically indicate negative electrostatic potential (electron-rich), while blue areas represent positive potential (electron-poor). Green regions denote neutral potential. researchgate.net For compounds with therapeutic potential, MEP analysis can predict regions involved in intermolecular interactions, such as hydrogen bonding with biological targets. actascientific.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to molecular stability. nih.gov This analysis can quantify the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, providing insights into the nature of chemical bonds and intermolecular interactions.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.comresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. actascientific.comresearchgate.net

Table 2: Representative Global Chemical Reactivity Descriptors for a Related Benzoic Acid Derivative (Note: This table is illustrative and based on data for a related compound, not the specific title compound.)

DescriptorValueReference
Electronegativity (χ) (eV)-4.32 actascientific.com
Chemical Hardness (η) (eV)2.5 actascientific.com
Chemical Softness (S) (eV⁻¹)0.4 actascientific.com
Electrophilicity Index (ω) (eV)3.73 actascientific.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (a small molecule) might bind to a protein's active site. allsubjectjournal.comekb.egajpp.in These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egajpp.in The results are often ranked using a scoring function that estimates the binding affinity. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding, showing how the ligand and protein adjust their conformations to achieve an optimal fit. These simulations are valuable for confirming the stability of the predicted binding mode and for refining our understanding of the intermolecular forces at play. For pyrazole derivatives, these simulations have been used to evaluate their potential as inhibitors of various enzymes. nih.govresearchgate.net

Identification of Potential Pharmacological Targets

Computational studies on pyrazole-benzoic acid derivatives have identified several potential pharmacological targets. Derivatives of 4-(pyrazol-1-yl)benzoic acid have been investigated as potent antibacterial agents. nih.gov The plausible mode of action, suggested by computational and experimental techniques, involves the permeabilization of the bacterial cell membrane. nih.gov Further studies on related pyrazole compounds indicate that they may act as inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.gov

In the realm of anticancer research, molecular docking studies have shown that pyrazole derivatives can interact with the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Other pyrazole-based compounds have been computationally evaluated as inhibitors for targets like rearranged during transfection (RET) kinase, which is implicated in certain types of cancer. semanticscholar.org Additionally, in silico analyses have predicted that some pyrazole-benzoic acid analogs could act as Fusarinine-C ornithinesterase inhibitors, a pathway that may be beneficial in cancer treatment. asianpubs.orgresearchgate.net For other diseases, pyrazole derivatives have been computationally identified as potential inhibitors of sodium glucose co-transporter 1 (SGLT1), a target for managing postprandial hyperglycemia. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies, often augmented by computational methods like Quantitative Structure-Activity Relationship (QSAR), are crucial for optimizing lead compounds. For pyrazole-based structures, computational approaches have elucidated key structural features necessary for biological activity. nih.gov

A 4D-QSAR analysis performed on a series of pyrazole pyridine (B92270) carboxylic acid derivatives successfully identified the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.gov Such models provide a strong correlation between the physicochemical properties of the molecules and their observed biological activities, demonstrating high predictive power. nih.gov

For pyrazole derivatives targeting bacterial growth, SAR studies have shown that lipophilic substituents on linked aniline (B41778) moieties significantly improve antibacterial activity. nih.gov Conversely, the introduction of polar protic groups like sulfonamides can almost completely eliminate this activity. nih.gov In the context of SGLT1 inhibitors, SAR analysis revealed that altering substitution groups at the 5-position of the pyrazole ring and on the phenyl ring is crucial for modulating potency and selectivity. nih.govresearchgate.net Similarly, for pyrazole-based meprin inhibitors, substitutions on the N-1 and C-3/C-5 positions of the pyrazole ring were found to significantly influence inhibitory activity and selectivity. nih.gov

Computational modeling is a cornerstone of modern drug design, enabling the rational development of novel derivatives with improved potency and specificity. eurasianjournals.com Based on insights from 3D-QSAR and molecular docking, new series of pyrazole-based compounds have been designed and synthesized. For instance, using a QSAR model for RET kinase inhibitors, ten new pyrazole derivatives were designed, with their predicted activity surpassing that of the most active compound in the original series. semanticscholar.org

The synthesis of novel 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives has led to potent growth inhibitors of drug-resistant Staphylococcus aureus. nih.govsigmaaldrich.com Similarly, the design and synthesis of fluorophenyl-substituted pyrazole-derived anilines were undertaken to discover potent and metabolically stable antibacterial agents. nih.gov This rational design approach has also been applied to create pyrazole derivatives targeting Acinetobacter baumannii, with some compounds showing activity at low microgram-per-milliliter concentrations. x-mol.com

The following table showcases examples of designed pyrazole derivatives and their predicted activities based on computational models.

Designed Compound IDTargetPredicted Activity (pIC₅₀)Reference
D1RET Kinase10.31 semanticscholar.org
D5RET Kinase10.26 semanticscholar.org
D6RET Kinase10.74 semanticscholar.org

This table is for illustrative purposes, showing predicted activities for newly designed pyrazole derivatives based on computational models.

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability by blocking metabolically labile sites. nih.gov Computational tools are frequently used to predict the metabolic fate of such derivatives. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) simulations are applied to predict the properties of substituted pyrazoles. nih.gov

Studies on fluorophenyl-substituted pyrazole derivatives were specifically envisioned to create more metabolically stable antibacterial agents. nih.gov Computational analysis of fluorinated pyrazoline analogues included predictions of their interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. aip.org Such predictions indicated that fluorinated compounds might inhibit specific CYP isoforms like CYP1A2, CYP2C9, and CYP2D6, while not affecting others like CYP2C19 and CYP3A4. aip.orgresearchgate.net While direct metabolic stability data for fluorine-substituted this compound is not broadly available, studies on related fluorinated compounds show this is a key area of computational investigation. nih.govlookchem.com For example, while fluorination is intended to stabilize a molecule, unexpected metabolic pathways, such as the hydrolysis of C-F bonds, can sometimes occur and must be considered. nih.gov

In Silico Toxicity Prediction

Predicting potential toxicity early in the drug discovery process is critical to avoid late-stage failures. Various in silico tools and platforms are used to forecast the toxicological profiles of compounds like this compound and its derivatives. japsonline.com

Computational toxicity predictions for pyrazole derivatives have been performed using multiple platforms to assess a range of endpoints. nih.govasianpubs.orgresearchgate.netaip.orgresearchgate.net These endpoints commonly include carcinogenicity, mutagenicity (e.g., Ames test prediction), hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). aip.orgresearchgate.net For several pyrazole derivatives, in silico predictions have suggested promising profiles, indicating they are not likely to be carcinogenic, immunotoxic, or cytotoxic to human cells. aip.orgresearchgate.net However, some models have predicted potential risks, such as mutagenicity or medium risk for cardiotoxicity, which require careful experimental validation. aip.orgresearchgate.net Other in silico analyses of pyrazole-benzoic acid analogs have pointed to a possibility of hepatic and nephron toxicity. asianpubs.orgresearchgate.net

The table below summarizes common in silico toxicity endpoints and typical predictive outcomes for pyrazole-based compounds.

Toxicity EndpointPredicted OutcomeComputational Tool/MethodReference
CarcinogenicityNegative (Not Carcinogenic)ProTox-II aip.orgresearchgate.net
Mutagenicity (Ames)NegativeProTox-II aip.orgresearchgate.net
HepatotoxicityPossible RiskXUNDRUG eMolTox asianpubs.orgresearchgate.net
Cardiotoxicity (hERG)Medium RiskpreADMET aip.orgresearchgate.net
CytotoxicityNegative (Not Cytotoxic)ProTox-II aip.org

This table represents a summary of typical toxicity predictions for the broader class of pyrazole derivatives using various in silico platforms.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for isolating 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid from complex mixtures, allowing for its accurate measurement. High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UPLC), are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of pyrazole (B372694) carboxylic acid derivatives. A reverse-phase approach is typically favored, utilizing a non-polar stationary phase and a polar mobile phase.

Methodological Insights from Related Compounds:

For the analysis of this compound, a C18 column, such as a Zorbax SB-Aq or equivalent, would be a suitable starting point. nih.gov The mobile phase would likely consist of an aqueous component with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the carboxylic acid group is in a consistent protonation state, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is typically performed using a UV detector, with the wavelength selected based on the compound's maximum absorbance. ijcpa.in

Table 1: Illustrative HPLC Parameters for Pyrazole and Benzoic Acid Derivatives

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient from low to high organic content (e.g., 5% to 95% B)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 230 nm or 254 nm

This table presents a generalized starting point for method development based on literature for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

LC-MS/MS is particularly valuable for quantifying the parent compound and identifying its metabolites. The metabolism of pyrazole-containing drugs can be a concern for medicinal chemists, and understanding these pathways is crucial. nih.gov Studies on pyrazole metabolism have identified hydroxylation and conjugation as common metabolic routes. nih.gov

In an LC-MS/MS method, the compound is first separated by HPLC or UPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the ionized molecule of this compound) is selected in the first quadrupole of the mass spectrometer, fragmented, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.

While specific MRM transitions for this compound are not publicly documented, they can be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Table 2: Predicted LC-MS/MS Parameters for this compound

ParameterPredicted Value/Condition
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Precursor Ion (M+H)+ m/z 203.08
Precursor Ion (M-H)- m/z 201.07
Potential Product Ions Fragmentation of the pyrazole ring or loss of CO2

This table is predictive and requires experimental verification.

Sample Preparation Strategies for Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, or urine requires a sample preparation step to remove interfering substances like proteins and phospholipids. rsc.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, is added to the biological sample to precipitate proteins. nih.govchromatographyonline.comnih.gov The supernatant, containing the analyte, is then separated by centrifugation for subsequent analysis. While simple, this method may not remove all interferences and can lead to ion suppression in LC-MS analysis. researchgate.net

Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analyte. For an acidic compound like this compound, adjusting the pH of the aqueous phase can enhance extraction efficiency. This technique generally provides a cleaner extract than PPT. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can provide a very clean extract. psu.edu For an acidic compound, an anion-exchange or a mixed-mode sorbent can be used. jfda-online.com The biological sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent. SPE methods have been successfully developed for the extraction of aromatic acids from urine. ijcpa.in

Table 3: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein Precipitation Fast, simple, inexpensiveLess clean extract, potential for ion suppression
Liquid-Liquid Extraction Cleaner extract than PPT, good recoveryCan be labor-intensive, may require solvent evaporation
Solid-Phase Extraction High purity extract, high recovery, can be automatedMore expensive, requires method development

The selection of the most appropriate sample preparation method will depend on the specific requirements of the assay, including the nature of the biological matrix, the concentration of the analyte, and the analytical technique being used. For quantitative bioanalysis, a method that provides high and reproducible recovery with minimal matrix effects is essential.

Preclinical Evaluation and Safety Assessment

Hemolytic Activity Assessment

No specific data from hemolytic activity assessments for 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid have been reported in the available scientific literature.

For context, studies on other pyrazole (B372694) derivatives, such as certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, have shown negligible hemolytic effects at high concentrations nih.gov. This type of assay is important for assessing the blood compatibility of a compound, but results for one compound cannot be extrapolated to another, even if they belong to the same chemical class.

In Vivo Model Studies

There is no published research on the efficacy of this compound in animal infection models, such as those utilizing Caenorhabditis elegans.

Studies on other pyrazole-containing compounds have utilized C. elegans as a model organism. For example, certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have been shown to be effective in rescuing C. elegans from bacterial infections nih.govnih.gov. This highlights a methodological approach used for similar compounds, but provides no data on the specific efficacy of this compound.

There is a lack of publicly available data regarding the systemic toxicity of this compound in animal models, such as mice.

In contrast, in vivo studies on different pyrazole derivatives, specifically 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives, have been conducted in mouse models. These studies on different compounds showed no harmful effects at doses up to 50 mg/kg nih.gov. This information is provided for contextual purposes only and does not reflect the safety profile of this compound.

No studies evaluating the effect of this compound on organ toxicity markers in animal models have been found in the scientific literature.

For other related compounds, such as 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives, researchers have assessed organ toxicity by measuring blood plasma markers and conducting TUNEL assays on the liver and kidney, finding no significant toxicity at tested doses nih.gov. This demonstrates a potential methodology for assessing organ toxicity, but no such data exists for this compound.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituents on Biological Activity

The biological activity of derivatives based on the pyrazole (B372694) benzoic acid core is highly sensitive to the nature and position of substituents. Modifications are typically explored at various positions, often on a phenyl ring attached to the pyrazole core, to modulate properties like lipophilicity, electronic effects, and steric interactions, which in turn dictate the compound's interaction with its biological target.

Fluorine, Chloro, and other Halogens: The introduction of halogens is a common strategy in medicinal chemistry to enhance biological activity. In the context of pyrazole-based antibacterial agents, halogen substitution on an aniline (B41778) or phenyl moiety attached to the pyrazole core significantly impacts potency.

Fluorine: While fluorine substitution is often used to improve metabolic stability and binding affinity, its effect can be variable. acs.org For instance, some monofluoro- and difluoro-substituted compounds showed weak or no significant antibacterial activity. nih.gov However, in other series, 4-fluorophenyl substituted pyrazole derivatives demonstrated potent activity against various Gram-positive bacterial strains. nih.gov A 3-chloro-2-fluoro derivative showed very good activity against antibiotic-resistant strains, with a Minimum Inhibitory Concentration (MIC) value as low as 0.78 μg/mL. acs.orgacs.org

Chloro and Bromo: Chloro and bromo substitutions often lead to improved antibacterial activity compared to unsubstituted or fluoro-substituted analogs. nih.gov In one study, chloro- and bromo-substituted compounds showed marginally improved activities against tested bacterial strains. nih.gov The potency can increase with the size of the halogen atom; for example, in a series of 3-trifluoromethyl-4-halo substituted compounds, the bromo-substituted derivative was the most potent, with MIC values as low as 0.5 μg/mL. nih.gov Similarly, another study found that bromo-substituted compounds were the most active in a series, with MIC values of 0.78 μg/ml. nih.gov Bischloro substitution was found to increase the activity severalfold, resulting in the most potent compound in one series with an MIC of 0.39 μg/mL against a multi-resistant staph strain. acs.org

Combined Halogen and Methyl Substitution: The combination of a halogen with a methyl group can further enhance activity. A 3-chloro-4-methyl derivative was identified as a potent growth inhibitor of S. aureus strains (MIC 3.12–6.25 µg/mL) and other bacteria. mdpi.com A 4-bromo-3-methyl substitution resulted in a compound with high activity, showing an MIC as low as 1 μg/mL against Bacillus subtilis. nih.gov

Methyl and Trifluoromethyl: Alkyl and halogenated alkyl groups are crucial for modulating lipophilicity and electronic properties.

Methyl: The addition of a methyl group, especially in combination with halogens, has been shown to improve antibacterial activity. nih.gov As mentioned, 3-chloro-4-methyl and 4-bromo-3-methyl substituted derivatives were found to be potent growth inhibitors of various bacterial strains. nih.govmdpi.com

Trifluoromethyl (CF3): The trifluoromethyl group is a strong electron-withdrawing group that can significantly enhance lipophilicity and metabolic stability. Its introduction often leads to a marked increase in biological activity. Trifluoromethyl and trifluoromethoxy derivatives displayed moderate to potent antibacterial activity, with MIC values as low as 2 μg/mL. nih.gov In another series, the trifluoromethyl substituent also resulted in a potent molecule with MIC values of 0.78–3.125 μg/mL. nih.gov The combination of trifluoromethyl with halogen atoms on an aniline ring produced some of the most potent compounds, with MIC values in the sub-μg/mL range. nih.govnih.gov The 3,5-bis(trifluoromethyl)-substituted derivative was identified as one of the most potent compounds in its series. nih.gov The CF3 group is known to enhance cellular penetration due to its lipophilic nature. smolecule.com

Amino and Other Polar Groups: The introduction of polar substituents often has a negative impact on the antibacterial activity of this class of compounds, suggesting that hydrophobic properties are key for their mechanism of action.

Amino: While specific data on the direct addition of an amino group to the core "4-(1-methyl-1H-pyrazol-3-yl)benzoic acid" in the cited SAR studies is limited, the effect of other polar groups provides insight.

Sulfonamide and Carboxylic Acid: The addition of a polar protic substituent like a sulfonamide group was found to almost completely eliminate antibacterial activity. nih.govnih.gov Similarly, the introduction of a carboxylic acid group also led to a cessation of activity in a series of hydrazone derivatives. acs.orgacs.org This indicates that hydrophobic substituents on the peripheral phenyl ring are required for antibacterial potency. nih.gov

Heterocycles: The incorporation of heterocyclic moieties can also drastically alter biological activity. In one study, the addition of heterocyclic groups to the hydrazone derivatives of a pyrazole aldehyde completely ceased their antibacterial activity. acs.orgacs.org However, in other contexts, such as enzyme inhibition, pyrazole-containing scaffolds are themselves considered favorable heterocyclic systems that can be optimized for potent activity. nih.gov

Core Scaffold ModificationSubstituent(s)Biological Target/OrganismActivity (MIC in µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeUnsubstituted AnilineGram-positive bacteriaNo significant activity nih.gov
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeFluoroGram-positive bacteriaVery weak inhibition nih.gov
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeChloro / BromoGram-positive bacteriaMarginally improved nih.gov
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeTrifluoromethyl (CF3)Gram-positive bacteria2 nih.gov
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative4-Bromo and 3-MethylBacillus subtilis1 nih.gov
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative3-Trifluoromethyl and 4-BromoGram-positive bacteria0.5 nih.gov
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid DerivativeSulfonamideGram-positive bacteriaActivity almost eliminated nih.gov
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid DerivativeBromoGram-positive bacteria0.78 nih.gov
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Hydrazone DerivativeBischloroS. aureus (multidrug-resistant)0.39 acs.org
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Hydrazone DerivativeCarboxylic acid / HeterocyclesGram-positive bacteriaActivity ceased acs.orgacs.org

Rational Design Principles for Enhancing Efficacy and Selectivity

Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. For the pyrazole benzoic acid scaffold, several principles have been employed to improve potency and selectivity.

A key principle is the strategic use of pharmacophoric features to optimize interactions with the target's binding site. For example, in the design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors, the design was guided by ensuring that all pharmacophoric elements were involved in interactions with the enzyme's active site. nih.gov This involves a deep understanding of the target's structure, often obtained through X-ray crystallography or homology modeling.

Another critical aspect of rational design is enhancing selectivity to minimize off-target effects. A prominent example is the design of the c-Met/Ron dual kinase inhibitor, MK-8033. The design effort was specifically aimed at reducing time-dependent inhibition of the metabolic enzyme CYP3A4, a common liability for this structural class. nih.gov By making specific structural modifications based on crystallographic evidence, researchers were able to develop a compound with a better safety profile while maintaining high potency against the intended targets. nih.gov

Scaffold hopping is another rational design strategy. This involves replacing a central molecular core with a different one that preserves the geometric arrangement of key binding groups. The pyrazole core itself has been identified through scaffold hopping approaches to create more rigid and potent inhibitors compared to more flexible predecessors. nih.gov Furthermore, general principles for benzoic acid derivatives suggest that a combination of a phenyl core for hydrophobic interactions and hydrophilic substituents to interact with polar residues is critical for bioactivity.

Optimization Strategies for Lead Compounds in Drug Discovery Research

Once a "hit" or "lead" compound with initial activity is identified, a process of lead optimization is undertaken to improve its drug-like properties. This involves an iterative cycle of design, synthesis, and testing.

A common strategy is the systematic synthesis of analogues to thoroughly explore the SAR. For pyrazole-based antibacterial agents, libraries of compounds are synthesized with diverse substituents on the aniline moiety to find combinations that yield the highest potency and broadest spectrum of activity. nih.govnih.gov This process led to the discovery of compounds with sub-micromolar MIC values that were effective against drug-resistant bacterial strains and persister cells. nih.govnih.gov

In silico screening methods are increasingly used to guide these optimization efforts. Computational tools can predict drug-likeness based on criteria like Lipinski's "rule of five," which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comallsubjectjournal.com These predictive models help prioritize which molecules to synthesize, making the optimization process more efficient and cost-effective. allsubjectjournal.com

The optimization process also focuses on improving the pharmacokinetic profile of the lead compound. For example, fluorine substitution is a well-established strategy to enhance metabolic stability. acs.orgresearchgate.net The ultimate goal is to develop a candidate that is not only potent and selective but also possesses the necessary absorption, distribution, metabolism, and excretion (ADME) properties for clinical success. The development of MK-8033, which showed full tumor growth inhibition in xenograft models, is a testament to a successful lead optimization campaign that balanced potency, selectivity, and in vivo efficacy. nih.gov

Advanced Research Perspectives and Future Directions

Exploration of Metal Complexes of 4-(1-Methyl-1H-Pyrazol-3-yl)benzoic Acid Analogues as Bioactive Agents

The development of metallodrugs is a burgeoning area of medicinal chemistry, and ligands derived from azole-carboxylic acids are prime candidates for creating novel therapeutic complexes. Analogues of this compound are well-suited for this purpose, as they possess both nitrogen atoms within the pyrazole (B372694) ring and oxygen atoms in the carboxyl group, which can act as effective coordination sites for metal ions. nih.govmdpi.com

Research into related structures, such as pyrazolone (B3327878) phenylhydrazones and triazole-carboxylic acids, has demonstrated that metal complexes of these ligands can exhibit significant biological activity. nih.govmdpi.com For instance, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) with pyrazolone-based ligands have been synthesized and shown to possess antibacterial and antioxidant properties. mdpi.com The coordination of the metal ion often enhances the therapeutic potential of the organic ligand. mdpi.com Similarly, complexes using triazole-carboxylic acid ligands have been explored for the creation of metal-organic frameworks (MOFs) with unique properties like solid-state fluorescence. nih.gov

Future exploration would involve synthesizing novel complexes by reacting analogues of this compound with various transition metals (e.g., copper, zinc, ruthenium, gold). The resulting complexes would be characterized and screened for a range of bioactivities, including anticancer and antimicrobial effects, with the aim of developing agents that have enhanced efficacy or novel mechanisms of action compared to the organic ligands alone.

Application of CRISPRi and Other Genetic Tools for Target Validation

A significant challenge in the development of new drugs, including many pyrazole derivatives, is the precise identification of their molecular targets and mechanism of action. nih.gov Advanced genetic tools, particularly CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and its interference variant, CRISPRi, offer powerful solutions for target validation. selectscience.netnih.gov

CRISPR-based technologies allow for the precise editing or silencing of genes within cellular models. selectscience.net For a novel bioactive derivative of this compound, a CRISPR screen can be employed to identify its biological target. By systematically knocking out or inhibiting every gene in a genome and observing which genetic perturbation mimics the phenotypic effect of the compound, researchers can pinpoint the target pathway. nih.gov This approach provides a high degree of confidence in the target's relevance to the compound's activity and the associated disease. selectscience.net

Given that pyrazole derivatives have been shown to interact with a wide array of targets—including protein kinases like EGFR and CDK, as well as bacterial enzymes—the application of CRISPRi is crucial for elucidating the mechanisms of new analogues. nih.govresearchgate.netnih.gov This validation is a critical step in the preclinical drug discovery workflow, building the necessary evidence to advance a compound toward clinical development. selectscience.net

Development of this compound Derivatives as Probes for Biological Systems

To better understand how derivatives of this compound function within a complex biological environment, they can be modified into chemical probes. These probes are essential tools for studying biological systems, enabling researchers to visualize, isolate, and identify the molecular interactions of a drug.

Strategies for converting an active compound into a probe include:

Fluorophore Conjugation: Attaching a fluorescent molecule to the pyrazole scaffold allows for the visualization of the compound's distribution within cells using fluorescence microscopy.

Biotinylation: Adding a biotin (B1667282) tag enables the pull-down and isolation of the compound's binding partners (i.e., its protein targets) for identification via mass spectrometry.

Photo-affinity Labeling: Incorporating a photoreactive group allows for the formation of a permanent covalent bond between the probe and its target upon exposure to UV light, facilitating unambiguous target identification.

A notable example within the pyrazole class is the development of arylazopyrazole derivatives as photopharmacological agents. nih.gov These molecules can be "switched" between active and inactive forms using light, offering precise spatiotemporal control over their biological activity, making them sophisticated research tools. nih.gov Developing similar probes from the this compound scaffold would significantly accelerate mechanistic studies and target validation efforts.

Integration of Omics Technologies in Mechanistic Studies

Understanding the full biological impact of a drug requires a systems-level approach. Omics technologies, which provide a global profile of different types of biological molecules, are indispensable for this purpose. nih.gov When a cell or organism is treated with a derivative of this compound, omics can be used to comprehensively map the resulting molecular changes.

Omics TechnologyBiological Molecules MeasuredPotential Insights for Pyrazole Derivatives
Genomics DNAIdentifies genetic factors that may influence sensitivity or resistance to the compound.
Transcriptomics RNAReveals which genes are turned on or off in response to the compound, illuminating affected pathways. nih.gov
Proteomics ProteinsMeasures changes in protein levels and post-translational modifications, helping to identify the drug's target and downstream effects. nih.govresearchgate.net
Metabolomics MetabolitesAssesses shifts in metabolic pathways, which can reveal off-target effects or the functional consequences of target engagement. researchgate.net

For example, a study on antibacterial pyrazole derivatives used protein leakage assays and flow cytometry—methods related to proteomics and cell analysis—to determine that the compounds work by permeabilizing the bacterial cell membrane. nih.gov By integrating multi-omics data, researchers can construct a detailed model of a compound's mechanism of action, identify biomarkers for its efficacy, and predict potential toxicities. nih.govresearchgate.net

Strategies for Addressing Emerging Antimicrobial Resistance Threats

Antimicrobial resistance (AMR) is a critical global health crisis, and there is an urgent need for new antibiotics with novel mechanisms of action. nih.gov The pyrazole scaffold has emerged as a highly promising framework for developing agents to combat resistant bacteria. nih.govnih.gov

Derivatives based on a pyrazole-benzoic acid structure have demonstrated potent activity against a range of challenging pathogens, including:

Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov

Multi-drug resistant Enterococcus faecalis nih.gov

Bacterial Biofilms: Compounds were shown to both inhibit the formation of and eradicate established biofilms of S. aureus. nih.govnih.gov

Persister Cells: Pyrazole derivatives were more effective against dormant persister cells than conventional antibiotics like vancomycin. nih.gov

A key strategy for future development is molecular hybridization , where the this compound scaffold is combined with other known antibacterial pharmacophores (such as thiazoles, coumarins, or nitrofurans) to create chimeric molecules with enhanced potency and a broader spectrum of activity. nih.govnsf.gov Importantly, studies have shown that bacteria develop resistance to certain pyrazole derivatives very slowly, suggesting these compounds may offer a more durable therapeutic option. nih.gov

Translational Research Pathways for Therapeutic Development

The journey of a promising compound like a this compound derivative from laboratory discovery to clinical application follows a structured translational research pathway. This process is designed to build a comprehensive data package to support its potential as a safe and effective drug.

The typical pathway, as exemplified by the development of other pyrazole-based inhibitors, includes the following stages: nih.govmdpi.com

StageKey ActivitiesExample from Pyrazole Research
1. Design and Synthesis Rational design based on known targets or scaffolds, followed by chemical synthesis of a library of analogues.Design of pyrazole inhibitors based on the structure of known kinase inhibitors like AT7519. nih.gov
2. In Vitro Screening Initial testing of compounds for biological activity (e.g., enzyme inhibition, cell growth inhibition).Screening of pyrazole derivatives for inhibition of the CDK2/cyclin A2 kinase enzyme. nih.gov
3. Lead Optimization Modification of the most potent "hit" compounds to improve efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability).Structure-activity relationship (SAR) studies to refine the pyrazole scaffold for enhanced anticancer activity. nih.gov
4. Advanced Preclinical Evaluation Testing in more complex models, such as panels of cancer cell lines (e.g., NCI-60), drug-resistant models, and biofilm/persister assays.Evaluation of lead compounds against drug-sensitive and multidrug-resistant small cell lung cancer cell lines. mdpi.com
5. Mechanistic Studies Elucidation of the mechanism of action using techniques like Western blotting, cell cycle analysis, and omics profiling.Confirmation of CDK2 inhibition in cells via Western blot and analysis of downstream effects like apoptosis. nih.gov
6. In Silico & In Vitro Safety Computational (in silico) prediction of absorption, distribution, metabolism, and excretion (ADME) properties and toxicity. Initial testing for toxicity in normal human cell lines.ADME/TOPKAT analyses to predict favorable pharmacokinetic profiles and low toxicity for lead candidates. nih.gov

Following successful completion of these stages, a compound may advance to Investigational New Drug (IND)-enabling studies, which involve formal safety pharmacology and toxicology testing in animal models before an application can be made to begin clinical trials in humans.

Q & A

Q. What are the optimized synthetic routes for 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves coupling a pyrazole derivative with a benzoic acid precursor. Key steps include:

  • Suzuki-Miyaura cross-coupling between 1-methyl-3-bromopyrazole and 4-boronobenzoic acid under palladium catalysis .
  • Temperature control : Reactions are often conducted at 80–100°C in a mixed solvent system (e.g., THF/H₂O) to balance reactivity and stability of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product, with yields typically ranging from 60–75% . Monitoring via thin-layer chromatography (TLC) and ¹H NMR ensures intermediate formation and product purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 6.8–7.2 ppm, benzoic acid COOH at δ 12–13 ppm) and confirms regioselectivity .
  • HPLC-MS : Validates molecular weight (MW: 218.22 g/mol) and detects impurities (<2% by area) .
  • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

The compound exhibits:

  • High solubility in polar aprotic solvents (DMSO, DMF) due to its carboxylic acid group.
  • Limited solubility in water (<1 mg/mL at 25°C), necessitating pH adjustment (e.g., NaOH to deprotonate COOH for aqueous reactions) . Solvent choice impacts reaction kinetics—e.g., DMSO enhances nucleophilic substitution rates but may complicate purification .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Polymorphism : Multiple crystal forms may form due to hydrogen-bonding variability between COOH and pyrazole N. Slow evaporation from ethanol at 4°C promotes single-crystal growth .
  • X-ray diffraction : SHELX software (e.g., SHELXL) refines crystal structures, but twinning or disorder may require high-resolution data (≤0.8 Å) for accurate resolution .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the pyrazole-benzoic acid scaffold?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at pyrazole C4) to enhance electrophilicity .
  • Bioisosteric replacement : Substitute benzoic acid with sulfonamide or tetrazole to modulate pharmacokinetics .
  • In silico docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves to confirm static vs. bactericidal effects .
  • Impurity analysis : HPLC-MS can identify byproducts (e.g., methyl ester derivatives) that may skew bioactivity results .
  • Dose-response curves : Ensure EC₅₀ values are reproducible across ≥3 independent experiments .

Q. What strategies are effective for identifying biological targets of this compound?

  • Chemical proteomics : Use photoaffinity labeling with a diazirine-modified analog to capture interacting proteins .
  • Transcriptomics : RNA-seq of treated bacterial cultures reveals upregulated stress-response pathways (e.g., oxidative stress genes) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to suspected targets like dihydrofolate reductase (DHFR) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades by ≤5% after 6 months at -20°C in inert atmosphere (N₂), but forms dimers at >40°C .
  • Light sensitivity : UV-Vis spectra show 10% decomposition after 72 hours under ambient light; store in amber vials .
  • pH-dependent hydrolysis : Carboxylic acid group undergoes esterification in methanol/HCl, requiring neutral buffers for long-term stability .

Q. What scalability issues arise in multigram synthesis, and how can they be mitigated?

  • Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1 mol% by optimizing ligand (e.g., SPhos) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Workflow bottlenecks : Replace column chromatography with acid-base extraction (e.g., NaOH wash to remove unreacted boronic acid) .
  • Process analytics : Use inline FT-IR to monitor reaction progression and automate quenching at >95% conversion .

Q. How can degradation products be characterized to assess toxicity risks?

  • Forced degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂), then analyze via LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation at pyrazole C5) .
  • Toxicity screening : Use zebrafish embryos to evaluate developmental toxicity of degradation byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.